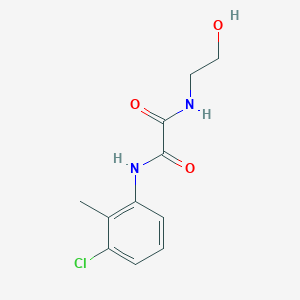![molecular formula C17H18N2O2 B4686394 N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4686394.png)
N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide
Descripción general
Descripción
N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide, also known as EACA or Tranexamic acid, is a synthetic derivative of the amino acid lysine. It is a white crystalline powder that is soluble in water and has been used for decades as an antifibrinolytic agent. EACA is commonly used in the treatment of heavy menstrual bleeding, surgical bleeding, and traumatic hemorrhage. In
Mecanismo De Acción
N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide works by inhibiting the activation of plasminogen to plasmin, which is responsible for breaking down blood clots. By inhibiting plasminogen activation, this compound helps to stabilize blood clots and reduce bleeding. This compound also has anti-inflammatory properties, which may contribute to its effectiveness in reducing bleeding.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase platelet aggregation and reduce fibrinolysis. This compound has also been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its effectiveness in reducing bleeding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also stable under a wide range of conditions and is easily soluble in water. However, this compound has some limitations. It can interfere with certain laboratory tests, such as the measurement of fibrinogen levels, and can cause false-positive results in some assays. This compound can also have variable effects depending on the specific experimental conditions.
Direcciones Futuras
There are several future directions for research on N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide. One area of interest is the use of this compound in the treatment of traumatic brain injury. This compound has been shown to reduce bleeding in animal models of traumatic brain injury, and clinical trials are currently underway to evaluate its effectiveness in humans. Another area of interest is the use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in animal models, and clinical trials are currently underway to evaluate its effectiveness in humans. Additionally, further research is needed to determine the optimal dosing and administration of this compound for different clinical indications.
Aplicaciones Científicas De Investigación
N-{4-[(ethylamino)carbonyl]phenyl}-4-methylbenzamide has been extensively studied for its antifibrinolytic properties. It has been shown to reduce bleeding in a variety of clinical settings, including cardiac surgery, liver transplantation, and trauma. This compound has also been studied for its potential use in the treatment of other medical conditions, such as cancer, stroke, and traumatic brain injury.
Propiedades
IUPAC Name |
N-[4-(ethylcarbamoyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-18-16(20)13-8-10-15(11-9-13)19-17(21)14-6-4-12(2)5-7-14/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGACOLNEOHNARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethoxy-N-{5-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4686342.png)
![N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-phenylacrylamide](/img/structure/B4686348.png)

![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-2-methyl-1-propanamine](/img/structure/B4686356.png)
![2-[4-(1H-1,2,4-triazol-1-yl)butoxy]benzonitrile](/img/structure/B4686363.png)

![3-amino-6-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4686375.png)
![7-[(5-iodo-2-furyl)methylene]-3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4686383.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(2-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4686385.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4686388.png)
![ethyl 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4686404.png)
![2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686408.png)
